Gibberella zeae Inhibition: 6‑Bromo Confers a 9‑Fold Advantage Over 6‑Chloro at the Same N‑3 Substituent
In a direct head‑to‑head comparison within the same study, compound 3h (6‑Br, 3‑n‑Pr) inhibited Gibberella zeae hyphal growth by 50.3 % at 50 μg/mL, whereas its direct 6‑chloro congener 3g (6‑Cl, 3‑n‑Pr) achieved only 5.5 % inhibition under identical assay conditions [1]. The 6‑unsubstituted analog 3e (6‑H, 3‑n‑Pr) gave 17.3 % inhibition, confirming that bromine substitution at C‑6 is the dominant driver of activity against this pathogen [1].
| Evidence Dimension | In vitro inhibition of Gibberella zeae hyphal growth (%, at 50 μg/mL) |
|---|---|
| Target Compound Data | 50.3 % (compound 3h: 6‑Br, 3‑n‑Pr) |
| Comparator Or Baseline | 3g (6‑Cl, 3‑n‑Pr): 5.5 %; 3e (6‑H, 3‑n‑Pr): 17.3 %; Hymexazol: 50.4 % |
| Quantified Difference | 3h vs. 3g: 9.15‑fold higher inhibition; 3h vs. 3e: 2.91‑fold higher; 3h vs. Hymexazol: equivalent (50.3 % vs. 50.4 %) |
| Conditions | Mycelial growth inhibition assay; compounds tested at 50 μg/mL in vitro; data from Table 4, Ouyang et al. (2006) [1] |
Why This Matters
The 9‑fold drop when replacing Br with Cl at C‑6 demonstrates that the 6‑bromo substituent is non‑substitutable for Gibberella zeae targeting, making 3h the only compound in the series matching hymexazol's potency against this pathogen.
- [1] Ouyang, G.; Zhang, P.; Song, B.; Yang, S.; Jin, L.; Xue, W.; Hu, D.; Lu, P. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Molecules 2006, 11 (6), 383–392 (Table 4). DOI: 10.3390/11060383. View Source
